molecular formula C4H6BrN3 B595744 3-bromo-5-ethyl-1H-1,2,4-triazole CAS No. 15777-58-9

3-bromo-5-ethyl-1H-1,2,4-triazole

Cat. No. B595744
CAS RN: 15777-58-9
M. Wt: 176.017
InChI Key: RKNGIWHDLFYCGV-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

1,2,4-Triazoles can be synthesized through a variety of methods. One common method involves the reaction of thiosemicarbazides with α-haloketones .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The specific structure of “3-bromo-5-ethyl-1H-1,2,4-triazole” would include a bromine atom attached to the third position of the ring and an ethyl group attached to the fifth position.


Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions. For example, they can act as ligands for transition metals to create coordination complexes . They can also accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure. For example, “3-bromo-1H-1,2,4-triazole” has a molecular weight of 147.96, a predicted boiling point of 295.4±23.0 °C, and a predicted density of 2.102±0.06 g/cm3 .

Scientific Research Applications

  • Anticancer Applications : A study demonstrated the synthesis of new derivatives of 1,2,4-triazole with potential anticancer activity against various cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008).

  • Antimicrobial and Antifungal Properties : Research has indicated the synthesis of 1,2,4-triazole derivatives with antimicrobial activities against a range of microorganisms, but no significant antifungal activity against yeast-like fungi was observed (Demirbas et al., 2004).

  • Pharmacological Properties : Another study focused on the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial and pharmacological properties, including their effect on the central nervous system in behavioral tests (Popiołek et al., 2011).

  • Antimicrobial Screening of Novel Derivatives : Research involving the synthesis of novel 1,2,4-triazole derivatives incorporating fluorinated 1,2,4-triazole and lipophilic side chains showed promising antimicrobial activity (Rezki et al., 2017).

  • Chemical Structure-Biological Activity Relationship : Analysis of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols revealed a potential to demonstrate antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities (Bigdan, 2021).

  • Synthesis of Dibromo-triazoles and Amination : A study focused on the synthesis of dibromo-triazoles and their amino derivatives, highlighting their importance in medicinal chemistry and materials chemistry (Yu et al., 2014).

Safety And Hazards

1,2,4-Triazoles can pose various safety hazards. For instance, they may cause skin and eye irritation, and may be harmful if swallowed . Always handle these compounds with appropriate safety precautions.

Future Directions

The future research directions for 1,2,4-triazoles could involve exploring their potential uses in medicinal chemistry, given their ability to bind with various enzymes and receptors . Additionally, their role as ligands for transition metals and as catalysts for ester synthesis could be further investigated .

properties

IUPAC Name

3-bromo-5-ethyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNGIWHDLFYCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672485
Record name 3-Bromo-5-ethyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-ethyl-1H-1,2,4-triazole

CAS RN

15777-58-9
Record name 5-Bromo-3-ethyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15777-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-ethyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
J Sanchís, PE Redondo-Hasselerharm, CM Villanueva… - Chemosphere, 2022 - Elsevier
The generation of disinfection by-products during water chlorination is a major concern in water treatment, given the potential health risks that these substances may pose. In particular, …
Number of citations: 6 www.sciencedirect.com
J Sanchís, PE Redondo-Hasselerharm… - Available at SSRN … - papers.ssrn.com
The generation of halogenated by-products during water chlorination is a major concern in water treatment, given the potential health risks that these substances may pose. High …
Number of citations: 0 papers.ssrn.com

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